6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a furan ring, a hydroxyphenyl group, and a triazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could produce a variety of functionalized triazoloquinazolines.
Scientific Research Applications
6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique structure and properties could be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolines and related heterocyclic structures, such as:
Uniqueness
What sets 6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H16N4O3/c24-13-4-1-3-11(7-13)18-17-14(22-19-20-10-21-23(18)19)8-12(9-15(17)25)16-5-2-6-26-16/h1-7,10,12,18,24H,8-9H2,(H,20,21,22) |
InChI Key |
SDWXIVZXZNLMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC=C4)O)C5=CC=CO5 |
Origin of Product |
United States |
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